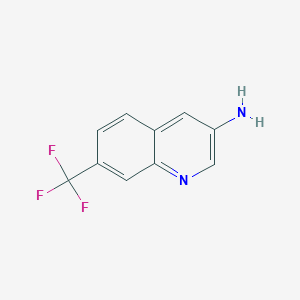

7-(Trifluoromethyl)quinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDZHQFNKGWFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)quinolin-3-amine

Foreword: The Strategic Importance of the 7-(Trifluoromethyl)quinolin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The strategic incorporation of a trifluoromethyl (-CF₃) group and an amino (-NH₂) group onto this scaffold, specifically at the 7- and 3-positions respectively, yields a molecule of significant interest for drug development professionals.

The trifluoromethyl group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic profile of the parent molecule.[3] Concurrently, the 3-amino group serves as a critical handle for further chemical modification and as a key pharmacophoric element, often acting as a hydrogen bond donor or a nucleophilic center for engaging with biological receptors. This combination of features makes this compound a highly valuable building block for the synthesis of novel therapeutics, particularly in oncology and infectious diseases.[2][4]

This guide provides a comprehensive overview of the prevalent and efficient synthetic strategies for accessing this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals several potential disconnections, primarily revolving around the classic methods of quinoline ring construction. The most strategically sound approaches aim to build the quinoline core from readily available substituted anilines and carbonyl compounds.

Caption: Retrosynthetic analysis of this compound.

Two primary strategies emerge as the most viable:

-

The Friedländer Annulation: This is arguably the most direct and convergent approach. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7] For our target, this translates to the reaction between 2-amino-4-(trifluoromethyl)benzaldehyde and a synthon for 2-aminoacetaldehyde.

-

The Combes Synthesis: This classic method constructs the quinoline ring by condensing an aniline with a β-diketone under acidic conditions.[8][9][10] While powerful, this route would require a carefully chosen β-dicarbonyl compound to ensure the correct placement of the 3-amino group, which can be challenging.

Given its high convergence and regiochemical control, the Friedländer synthesis is often the preferred method for constructing polysubstituted quinolines of this nature and will be the primary focus of this guide.

Part 2: The Friedländer Annulation Pathway

The Friedländer synthesis provides a robust and efficient route to the target molecule. The overall transformation involves the acid- or base-catalyzed condensation and subsequent cyclization of 2-amino-4-(trifluoromethyl)benzaldehyde with a suitable carbonyl compound, such as aminoacetonitrile, which serves as a practical precursor to the C3-amine functionality.

Mechanism and Causality

The reaction proceeds through a sequence of well-understood steps. The choice of an acid catalyst is crucial as it activates the carbonyl groups for nucleophilic attack and facilitates the necessary dehydration steps.

Caption: Simplified workflow of the Friedländer Annulation.

Pillar of Expertise: Why this Pathway is Effective

-

Regiocontrol: The substitution pattern of the starting 2-amino-4-(trifluoromethyl)benzaldehyde unequivocally dictates the position of the trifluoromethyl group at C7. The nature of the condensation partner (aminoacetonitrile) ensures the placement of the amino group at C3, avoiding the formation of regioisomers that can plague other methods like the Skraup or Doebner-von Miller syntheses.[11][12][13]

-

Convergence: The strategy is highly convergent, constructing the complex heterocyclic core in a single key transformation from two moderately complex fragments. This minimizes step count and often improves overall yield.

-

Catalyst Function: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or even molecular iodine, plays a dual role.[7] It first protonates the benzaldehyde carbonyl, activating it for nucleophilic attack by the aminoacetonitrile to form a Schiff base (imine). Subsequently, it protonates the nitrile or a tautomeric enamine intermediate, facilitating the intramolecular cyclization and the final dehydration steps that lead to the aromatic quinoline ring.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure based on established methodologies for Friedländer annulation.[14][15][16]

Reaction Scheme:

(Image of the chemical reaction: 2-amino-4-(trifluoromethyl)benzaldehyde + aminoacetonitrile hydrochloride -> this compound)

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Eq. |

| 2-Amino-4-(trifluoromethyl)benzaldehyde | 189.14 | 10.0 | 1.0 |

| Aminoacetonitrile hydrochloride | 92.52 | 12.0 | 1.2 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 1.0 | 0.1 |

| Ethanol (anhydrous) | 46.07 | 50 mL | - |

| Sodium bicarbonate (sat. aq. solution) | 84.01 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzaldehyde (1.89 g, 10.0 mmol), aminoacetonitrile hydrochloride (1.11 g, 12.0 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Trustworthiness Check: The disappearance of the starting benzaldehyde spot on TLC is a key indicator of reaction progression. A new, more polar spot corresponding to the product should appear.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture until all effervescence ceases.

-

Causality: This step neutralizes the acidic catalyst and any remaining hydrochloride salt, allowing the free amine product to be extracted into the organic layer.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is a solid that can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Part 3: Alternative Strategy - The Combes Synthesis

A notable modification for synthesizing substituted 7-aminoquinolines involves a catalyst-free reaction between m-phenylenediamine and a trifluoromethyl-containing 1,3-diketone.[1] The strong electron-withdrawing nature of the trifluoromethyl group activates the adjacent ketone for nucleophilic attack by one amine group of the diamine, followed by a selective cyclization onto the more activated aromatic position to yield the 7-aminoquinoline regioisomer exclusively.[1] This highlights how the inherent properties of the trifluoromethyl group can be leveraged to direct the course of a reaction, obviating the need for harsh acid catalysts.

Trustworthiness and Logic: The regioselectivity in this case is governed by fundamental electronic principles. The initial condensation occurs at the more electrophilic carbonyl (adjacent to the -CF₃ group). The subsequent intramolecular electrophilic aromatic substitution (the cyclization step) is directed by the existing amino group to the para position, which is sterically accessible and electronically activated, leading to the desired 7-amino product.

Conclusion

The synthesis of this compound is a critical task for medicinal chemists developing next-generation therapeutics. While several classic quinoline syntheses exist, the Friedländer annulation stands out as the most efficient and regioselective method, offering a direct and high-yielding route from accessible starting materials. Its mechanism is well-understood, and the protocol is robust and scalable. Understanding the underlying principles of these synthetic routes, particularly the directing effects of the trifluoromethyl group and the role of catalysis, empowers researchers to troubleshoot and optimize the synthesis, ensuring a reliable supply of this crucial molecular building block for drug discovery programs.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]

-

Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. National Institutes of Health. Available at: [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Available at: [Link]

-

Synthesis of Quinoline and derivatives. SlideShare. Available at: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Combes quinoline synthesis. Wikipedia. Available at: [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]

-

Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available at: [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]

-

Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Combes Quinoline Synthesis. Name-Reaction.com. Available at: [Link]

-

4-Amino-7-(trifluoromethyl)quinoline. Amerigo Scientific. Available at: [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. Available at: [Link]

-

Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Taylor & Francis Online. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]

-

The Skraup‐Doebner‐Von Miller quinoline synthesis. ResearchGate. Available at: [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. National Institutes of Health. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available at: [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]

Sources

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Buy 8-(Trifluoromethyl)quinolin-3-amine | 347146-22-9 [smolecule.com]

- 5. du.edu.eg [du.edu.eg]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. iipseries.org [iipseries.org]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 7-(Trifluoromethyl)quinolin-3-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 7-(Trifluoromethyl)quinolin-3-amine, a novel heterocyclic compound with significant therapeutic potential. While direct mechanistic studies on this specific molecule are nascent, its structural motifs—a quinoline core, a trifluoromethyl group, and an amino moiety—are well-represented in a multitude of clinically relevant agents. This guide synthesizes existing knowledge on these pharmacophores to postulate a primary, hypothetical mechanism centered on kinase inhibition and outlines a rigorous, multi-tiered experimental strategy for its validation. We present detailed protocols, from initial phenotypic screening to definitive target identification and validation, to empower researchers in their investigation of this promising compound.

Introduction: The Therapeutic Promise of this compound

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. In this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This compound is a compound of interest, integrating three key structural features that are hallmarks of successful pharmaceuticals.

-

The Quinoline Scaffold: Quinoline and its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Their planar structure allows for intercalation into DNA and interaction with the ATP-binding pockets of various enzymes.[5]

-

The Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[6][7][8][9] This group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and augment binding affinity through favorable electrostatic and hydrophobic interactions.[6]

-

The Amino Group: The presence of an amino group provides a key site for hydrogen bonding and can be crucial for anchoring the molecule within the active site of a biological target. Furthermore, the 3-aminoquinoline structure is a known pharmacophore in a number of biologically active compounds.[10]

Given these structural attributes, this compound is a compelling candidate for investigation as a therapeutic agent, with a high probability of interacting with key cellular signaling pathways.

A Postulated Mechanism of Action: Kinase Inhibition

Based on the prevalence of the quinoline scaffold in known kinase inhibitors, we hypothesize that the primary mechanism of action of this compound involves the inhibition of one or more protein kinases.[5][11][12][13] Kinases play a pivotal role in cell signaling, and their dysregulation is a common feature in numerous diseases, most notably cancer. The aminopyrimidine moiety, structurally related to the aminoquinoline core, is also a well-established pharmacophore in a multitude of kinase inhibitors.[14][15][16][17]

We propose that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of its downstream substrates. The trifluoromethyl group may contribute to the binding affinity and selectivity of the compound.

Caption: Proposed ATP-competitive kinase inhibition by this compound.

A Phased Experimental Approach to Mechanistic Elucidation

A systematic and multi-pronged approach is essential to definitively determine the mechanism of action of this compound. The following phased experimental plan provides a roadmap for this investigation.

Phase 1: Phenotypic Screening and Biological Characterization

The initial phase focuses on confirming the biological activity of the compound and establishing a quantitative basis for further studies.

Experimental Workflow:

Caption: Workflow for Phase 1: Phenotypic Screening.

Key Experiments and Protocols:

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the cytotoxic or cytostatic effects of the compound across a panel of diverse human cancer cell lines.

Protocol: MTT Assay

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 8.7 |

| HCT116 | Colon | 3.1 |

| K562 | Leukemia | 1.5 |

Phase 2: Target Identification

This phase aims to identify the specific molecular target(s) of this compound.

Experimental Workflow:

Caption: Workflow for Phase 2: Target Identification via Affinity Chromatography.

Key Experiments and Protocols:

-

Affinity Chromatography coupled with Mass Spectrometry: To isolate and identify proteins that directly bind to the compound.

Protocol: Affinity Chromatography

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with cell lysate from a sensitive cell line.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

-

Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

-

-

Kinome Profiling: To screen the compound against a large panel of kinases to identify potential targets.

Phase 3: Target Validation and Mechanistic Deep Dive

The final phase involves validating the identified target(s) and elucidating the downstream cellular consequences of their inhibition.

Key Experiments and Protocols:

-

In Vitro Kinase Assays: To confirm the direct inhibitory effect of the compound on the activity of the putative target kinase.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

-

In a 96-well plate, combine the recombinant target kinase, its specific substrate, and ATP.

-

Add varying concentrations of this compound.

-

Incubate the reaction at 30°C for a specified time.

-

Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

-

Determine the IC50 of the compound for the target kinase.

-

-

Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET™): To confirm that the compound engages its target within the cellular environment.

-

Western Blot Analysis: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream substrates.

Protocol: Western Blot Analysis

-

Treat sensitive cells with this compound at concentrations around its IC50.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Macrocyclic aminopyrimidines as multitarget CDK and VEGF-R inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 7-(Trifluoromethyl)quinolin-3-amine

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 7-(Trifluoromethyl)quinolin-3-amine, a key intermediate in pharmaceutical research and development. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform and understand the comprehensive analysis of this and similar quinoline derivatives.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₇F₃N₂.[1][2] Its structure, featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and an amino group at the 3-position, makes it a valuable building block in the synthesis of biologically active molecules.[3][4][5] The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates.[6] Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound, ensuring the integrity of subsequent research and development activities.

This guide will delve into the core spectroscopic techniques essential for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, providing information about the functional groups and connectivity within the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons on the quinoline ring and the protons of the amine group.

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. The electron-withdrawing trifluoromethyl group and the electron-donating amino group will influence their chemical shifts.[7] The coupling patterns (doublets, triplets, etc.) will reveal the connectivity between adjacent protons. For instance, protons on adjacent carbons will show spin-spin coupling, resulting in splitting of the signals.

-

Amine Protons (δ ~5.0-6.0 ppm): The protons of the primary amine group will typically appear as a broad singlet. The chemical shift can be concentration-dependent and may shift upon addition of D₂O due to hydrogen-deuterium exchange.[8]

Data Summary Table:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.5 | s |

| H4 | ~7.0 | s |

| H5 | ~8.0 | d |

| H6 | ~7.5 | dd |

| H8 | ~8.2 | d |

| NH₂ | ~5.5 | br s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Interpretation of the ¹³C NMR Spectrum: The spectrum will show signals for all ten carbon atoms in the molecule.

-

Aromatic Carbons (δ 100-160 ppm): The carbons of the quinoline ring will resonate in this region. The chemical shifts will be influenced by the attached substituents.

-

Trifluoromethyl Carbon (δ ~120-130 ppm): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[9]

¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry

Principle: ¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds.

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Instrument Parameters: A broadband or fluorine-specific probe is required. Chemical shifts are typically referenced to an external standard like CFCl₃.

Interpretation of the ¹⁹F NMR Spectrum: The spectrum will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring. For trifluoromethyl groups on a quinoline ring, a singlet is typically observed around -60 to -65 ppm.[9][10]

Experimental Workflow for NMR Analysis:

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum: The IR spectrum will show characteristic absorption bands for the functional groups in this compound.

-

N-H Stretching (3500-3300 cm⁻¹): Primary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[8]

-

C-H Stretching (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations.

-

C=C and C=N Stretching (1650-1450 cm⁻¹): Vibrations of the aromatic quinoline ring.

-

N-H Bending (1650-1580 cm⁻¹): This band may overlap with the aromatic ring vibrations.[8]

-

C-F Stretching (1350-1100 cm⁻¹): The strong C-F bonds of the trifluoromethyl group will give rise to intense absorption bands in this region.[11]

-

C-N Stretching (1335-1250 cm⁻¹): Aromatic amine C-N stretching.[8]

Data Summary Table:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3500-3300 (two bands) |

| Aromatic C-H | Stretch | 3100-3000 |

| C=C, C=N | Stretch | 1650-1450 |

| N-H | Bend | 1650-1580 |

| C-F | Stretch | 1350-1100 (strong) |

| Aromatic C-N | Stretch | 1335-1250 |

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[12] ESI is a soft ionization technique that is well-suited for polar molecules and often results in the protonated molecular ion [M+H]⁺.[12][13]

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of the Mass Spectrum: The mass spectrum will provide the molecular weight and structural information through fragmentation.

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of this compound is 212.17 g/mol .[1][2] In ESI-MS, the base peak will likely be the protonated molecule at m/z 213.18. In EI-MS, the molecular ion peak will be at m/z 212.

-

Fragmentation Pattern: The molecule will fragment in a characteristic way. Common fragmentation pathways for quinolines involve the loss of HCN.[14] The presence of the trifluoromethyl group will also influence the fragmentation, with potential loss of CF₃ or HF.

Fragmentation Pathway Diagram:

Caption: Plausible fragmentation pathways in MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

Interpretation of the UV-Vis Spectrum: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore. The electronic transitions are typically π → π* transitions within the aromatic system. The position of the absorption maxima (λ_max) can be influenced by the substituents and the polarity of the solvent.[15] Quinoline derivatives generally exhibit multiple absorption bands in the UV region.[16]

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H, ¹³C, and ¹⁹F NMR, IR, MS, and UV-Vis techniques, provides a robust and self-validating system for its structural confirmation and purity assessment. The causality behind the experimental choices, such as the use of multiple NMR techniques, lies in the need for unambiguous assignment of all atoms in the molecule. The integration of data from these orthogonal techniques ensures the highest level of scientific integrity and trustworthiness in the characterization of this important pharmaceutical intermediate.

References

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 59-67.

- Hussain, M. T., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 516-521.

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.

- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.

- Wang, L., et al. (2015). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 1(1), 88-94.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Singh, P., et al. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Journal of Advances in Chemistry, 8(3), 1707-1715.

- Sandford, G., et al. (2004). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 125(11), 1665-1672.

- El-Daly, S. A., et al. (2019). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar.

- Kumar, A., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.

- Edwards, H. G. M., et al. (2013). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.

- Industrial Chemicals. (n.d.). 7-(Trifluoromethyl)isoquinolin-3-amine. Industrial Chemicals.

- ChemScene. (n.d.). 7-(Trifluoromethyl)isoquinolin-3-amine. ChemScene.

- Armaković, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1097-1113.

- Synthera. (n.d.). 8-(Trifluoromethyl)quinolin-3-amine. Synthera.

- Kumar, A., et al. (2022). A Review on Quinoline and its Derivatives. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16.

- Zhou, L., et al. (2016). 19F NMR method for the determination of quality of virgin olive oil. ResearchGate.

- Zhang, C., et al. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 7-amino-4-trifluoromethyl-2-quinolinone synthesis. ChemicalBook.

- DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. DergiPark.

- da Silva, A. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3033-3043.

- ResearchGate. (n.d.). 1H (a) and 13C (b) NMR spectra of... ResearchGate.

- Wang, M., et al. (2009). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053.

- LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). University of Colorado Boulder.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)quinolin-7-amine. Sigma-Aldrich.

- Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441.

- da Silva, A. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Wang, C., et al. (2016). A direct metal-free C2-H functionalization of quinoline N-oxides. Supporting Information.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.

- Roberts, J. D. (n.d.). Fluorine NMR. California Institute of Technology.

- The Organic Chemistry Tutor. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy [Video]. YouTube.

- Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry.

- PubChem. (n.d.). 3-Aminoquinoline. PubChem.

Sources

- 1. 7-(Trifluoromethyl)isoquinolin-3-amine Powder >98% Purity, Best Price, Mumbai [forecastchemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. chemrj.org [chemrj.org]

- 4. Buy 8-(Trifluoromethyl)quinolin-3-amine | 347146-22-9 [smolecule.com]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. rsc.org [rsc.org]

- 11. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chempap.org [chempap.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar [semanticscholar.org]

Trifluoromethyl Quinoline Amines: A Comprehensive Guide to Core Physical and Chemical Properties for Drug Discovery Professionals

An In-depth Technical Guide for Researchers

Introduction: The Strategic Importance of the Trifluoromethyl Quinoline Amine Scaffold

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its inherent biological activity and versatile chemical nature have made it a "privileged scaffold" in drug discovery.[4] This guide focuses on a particularly potent subclass: trifluoromethyl quinoline amines.

The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline core dramatically alters its physicochemical profile. This modification is a cornerstone of modern drug design, primarily because the -CF3 group enhances critical pharmacokinetic and pharmacodynamic properties.[4][5] Specifically, it can increase:

-

Lipophilicity: Facilitating passage through biological membranes.[4]

-

Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby prolonging the drug's half-life.[4][5]

-

Binding Affinity: The strong electronegativity of the -CF3 group can lead to more potent interactions with biological targets.[5]

The addition of an amine (-NH2) group further provides a crucial handle for hydrogen bonding, salt formation, and further chemical modification, making these molecules highly adaptable for targeting a wide range of diseases, including cancer, malaria, and various infections.[2][4][6] This guide offers a detailed exploration of the essential physical and chemical properties of trifluoromethyl quinoline amines, providing researchers with the foundational knowledge required for their synthesis, characterization, and application in drug development.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of trifluoromethyl quinoline amines is paramount for predicting their behavior in both chemical reactions and biological systems. The interplay between the aromatic quinoline core, the electron-withdrawing trifluoromethyl group, and the electron-donating amino group creates a unique chemical entity.

Physical Properties

The physical state and solubility are primary considerations for formulation and bioavailability. While specific values are compound-dependent, general trends can be observed.

| Property | Typical Characteristics | Significance in Drug Development |

| Appearance | Typically exist as crystalline solids, which can range from colorless to yellow or brown, especially if exposed to light.[1] | Purity assessment, stability, and handling protocols. |

| Melting Point | Generally possess relatively high melting points (e.g., >200°C for some derivatives) due to their rigid, planar structure and potential for intermolecular hydrogen bonding via the amine group.[7] | A sharp melting point is an indicator of high purity. It influences formulation choices, particularly for solid dosage forms. |

| Solubility | Sparingly soluble in water but readily dissolve in most organic solvents like DMSO, chloroform, and methanol.[1][8] The -CF3 group increases lipophilicity, often decreasing aqueous solubility. | Critical for bioavailability. Poor aqueous solubility can be a major hurdle in drug development, requiring formulation strategies like salt formation (utilizing the amine group) to overcome. |

| Fluorescence | Many quinoline derivatives are known to be strongly fluorescent.[9] This property is influenced by substituents and the solvent environment.[10] | Enables use as fluorescent probes for bio-imaging, in analytical chemistry for detection, and in studying drug-target interactions.[7] |

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic analysis is the definitive method for confirming the structure and purity of synthesized trifluoromethyl quinoline amines. Each technique provides a unique piece of the structural puzzle.

| Spectroscopic Technique | Characteristic Signatures for Trifluoromethyl Quinoline Amines |

| ¹H NMR | Aromatic Protons: Signals for the quinoline ring protons typically appear in the downfield region (δ 7.0-9.0 ppm). Amine Protons (NH₂): A broad singlet, whose chemical shift is solvent-dependent, often observed around δ 4.5-6.5 ppm.[10][11] The signal disappears upon D₂O exchange. |

| ¹³C NMR | Aromatic Carbons: Resonances for the quinoline carbons appear between δ 100-160 ppm. CF₃ Carbon: The carbon of the trifluoromethyl group appears as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 275 Hz), with a chemical shift around δ 123 ppm.[11] |

| ¹⁹F NMR | CF₃ Group: A sharp singlet is typically observed around δ -62 ppm, providing unambiguous evidence for the presence of the trifluoromethyl group.[11] |

| FT-IR (cm⁻¹) | N-H Stretch: Symmetric and asymmetric stretching of the primary amine group appears as two distinct bands in the 3300-3500 cm⁻¹ region.[1] N-H Bend: A characteristic deformation band for the NH₂ group is found in the 1590-1650 cm⁻¹ range.[1] C-F Stretch: Strong absorption bands for the C-F bonds of the CF₃ group are typically observed in the 1100-1350 cm⁻¹ region.[1] Aromatic C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region are characteristic of the quinoline ring. |

| Mass Spectrometry (MS) | Provides the molecular ion peak (M⁺), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[6] |

Chemical Properties and Reactivity

The chemical behavior of trifluoromethyl quinoline amines is governed by the electronic properties of their constituent parts. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, while the amino group is electron-donating, activating the ring. This dynamic dictates the molecule's reactivity, stability, and ultimately, its biological function.

Reactivity and Stability

-

Electrophilic Aromatic Substitution: The position of electrophilic attack is directed by the activating amino group, though the overall reaction rate may be slowed by the deactivating trifluoromethyl group.

-

Nucleophilic Reactions: The electron-deficient nature of the pyridine part of the quinoline ring, further enhanced by the -CF3 group, makes it susceptible to nucleophilic attack under certain conditions.

-

Amino Group Reactivity: The primary amine is a key site for chemical modification. It can readily undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases, providing a versatile platform for synthesizing diverse libraries of compounds.[10]

-

Metabolic Stability: The C-F bond is exceptionally strong. The presence of a -CF3 group often blocks sites of oxidative metabolism by cytochrome P450 enzymes, significantly enhancing the metabolic stability and in vivo half-life of the drug molecule.[4][5]

The following diagram illustrates the key relationships between the molecular structure and its resulting properties, which are central to its role in drug discovery.

Caption: Structure-Property-Activity Relationship Diagram.

Experimental Protocols

Trustworthy and reproducible data is the bedrock of scientific integrity. The following section details a standardized workflow for the comprehensive characterization of a newly synthesized trifluoromethyl quinoline amine.

Protocol: Full Spectroscopic Characterization

Objective: To unambiguously confirm the chemical structure and assess the purity of a synthesized trifluoromethyl quinoline amine derivative.

1. Sample Preparation:

- Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 4 hours.

- For NMR Spectroscopy : Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[8] DMSO-d₆ is often preferred as it can solubilize a wide range of polar and non-polar compounds and its residual peak does not typically overlap with aromatic signals.

- For FT-IR Spectroscopy : Prepare a KBr pellet by grinding ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

- For HRMS : Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

2. Instrumentation and Data Acquisition:

- NMR:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.[12]

- Experiments: Acquire ¹H, ¹³C, ¹⁹F, and 2D spectra (like COSY and HSQC) as needed.

- ¹H NMR Parameters: Spectral width of ~16 ppm, sufficient number of scans (e.g., 16-64) for good signal-to-noise.

- ¹³C NMR Parameters: Spectral width of ~240 ppm, use proton decoupling, and acquire a larger number of scans due to lower sensitivity.

- ¹⁹F NMR Parameters: Use a specific probe or tune the broadband probe to the fluorine frequency.

- FT-IR:

- Instrument: A Fourier-Transform Infrared Spectrometer.

- Parameters: Scan the range from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet first.

- HRMS:

- Instrument: An ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

- Parameters: Run in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure mass calibration for high accuracy.

3. Data Analysis and Interpretation:

- NMR: Correlate all peaks in the ¹H, ¹³C, and ¹⁹F spectra to the proposed structure. Use integration values from the ¹H spectrum to determine proton ratios.

- FT-IR: Identify key functional group vibrations (N-H, C-F, C=C, etc.) and compare them to expected values.[1]

- HRMS: Compare the measured exact mass to the calculated theoretical mass for the expected molecular formula. A mass error of <5 ppm is considered confirmation.

The following diagram outlines this self-validating experimental workflow.

Caption: Workflow for Spectroscopic Characterization.

Conclusion and Future Outlook

Trifluoromethyl quinoline amines represent a highly valuable class of compounds in the arsenal of medicinal chemists. Their unique combination of a proven pharmacophore (quinoline), a critical pharmacokinetic modulator (-CF3), and a versatile chemical handle (-NH2) provides a robust platform for the development of next-generation therapeutics. The physical properties dictate their formulation and delivery, while their chemical and spectroscopic characteristics are essential for their synthesis, verification, and understanding of their structure-activity relationships. As our understanding of disease targets becomes more sophisticated, the ability to rationally design and characterize molecules like these will continue to be a driving force in the discovery of potent, selective, and stable drugs.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Structural Characterization of 7-(Trifluoromethyl)quinolin-3-amine

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[3] This guide provides a comprehensive overview of the essential techniques and expected outcomes for the definitive structural characterization of 7-(Trifluoromethyl)quinolin-3-amine, a key building block for novel chemical entities. Our approach is grounded in established analytical principles, drawing upon data from closely related analogs to present a robust and predictive framework for researchers in the field.

Molecular and Physicochemical Profile

This compound is a heterocyclic aromatic compound featuring a quinoline core. The key substituents, an amine group at the 3-position and a trifluoromethyl group at the 7-position, dictate its chemical reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | [4] |

| Molecular Weight | 212.17 g/mol | [4] |

| Appearance | White to off-white powder or crystalline solid | [5] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [6] |

Synthesis and Purification Workflow

The synthesis of this compound can be approached through established methods for quinoline ring formation, such as the Combes or Friedländer synthesis, followed by functional group manipulations. A plausible synthetic workflow is outlined below.

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.

-

Elution: Begin elution with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Spectroscopic and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[7]

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number, connectivity, and chemical environment of the protons on the quinoline ring. Based on analyses of similar quinoline structures, the following chemical shifts are anticipated.[7][8]

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | 8.8 - 9.0 | d | ~2.5 Hz |

| H-4 | 7.3 - 7.5 | d | ~2.5 Hz |

| H-5 | 8.0 - 8.2 | d | ~8.5 Hz |

| H-6 | 7.6 - 7.8 | dd | ~8.5, 1.5 Hz |

| H-8 | 8.1 - 8.3 | s | - |

| -NH₂ | 5.0 - 6.0 | br s | - |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. The trifluoromethyl group will cause splitting of the C-7 signal and other nearby carbons.

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-2 | 145 - 148 | s |

| C-3 | 138 - 140 | s |

| C-4 | 110 - 112 | s |

| C-4a | 128 - 130 | s |

| C-5 | 125 - 127 | s |

| C-6 | 122 - 124 | s |

| C-7 | 129 - 132 | q (¹JCF ≈ 275 Hz) |

| C-8 | 120 - 122 | q (³JCF ≈ 5 Hz) |

| C-8a | 147 - 149 | s |

| -CF₃ | 123 - 126 | q (¹JCF ≈ 275 Hz) |

¹⁹F NMR (Fluorine NMR): This is a direct and sensitive method for characterizing the trifluoromethyl group. A single, sharp singlet is expected in the proton-decoupled spectrum.

| Group | Expected Chemical Shift (ppm) |

| -CF₃ | -60 to -63 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum is typically recorded on a solid sample using an ATR (Attenuated Total Reflectance) accessory.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 1620 - 1580 | C=C and C=N stretching | Quinoline Ring |

| 1350 - 1150 | C-F stretching (strong) | Trifluoromethyl (-CF₃) |

| 1335 - 1250 | C-N stretching | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement, which is used to confirm the molecular formula.

-

Expected [M+H]⁺: 213.0634 (Calculated for C₁₀H₈F₃N₂⁺)

Electron Impact (EI) Mass Spectrometry: EI-MS can reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 212 would be prominent. Key fragmentation pathways for quinoline derivatives often involve the loss of HCN or cleavage of substituent groups.[9]

Caption: Plausible fragmentation pathway in EI-Mass Spectrometry.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) to find a system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated solution of the compound at room temperature or slightly elevated temperature. Allow the solvent to evaporate slowly in a loosely covered vial over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them for analysis.

Expected Structural Features

Based on crystallographic studies of similar fluorinated quinolines, the following features are anticipated[8][10][11]:

-

Planarity: The quinoline ring system will be largely planar.

-

Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding between the amine group of one molecule and the quinoline nitrogen of another. Pi-stacking interactions between the aromatic rings are also probable.

-

Conformation: The C-N bond of the amine group will lie in or close to the plane of the quinoline ring.

Caption: Integrated workflow for the structural characterization of the title compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary structural framework, while mass spectrometry confirms the molecular formula and offers fragmentation insights. IR spectroscopy verifies the presence of key functional groups, and X-ray crystallography gives the ultimate confirmation of the three-dimensional structure and intermolecular interactions. This comprehensive approach ensures the unequivocal identification and characterization of this valuable chemical entity, paving the way for its application in drug discovery and materials science.

References

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

-

Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - NIH. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available at: [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed. Available at: [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar. Available at: [Link]

-

Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors - PubMed. Available at: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available at: [Link]

-

7-(Trifluoromethyl)isoquinolin-3-amine - Mumbai - Industrial Chemicals. Available at: [Link]

-

INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC - DergiPark. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

4-Amino-7-(trifluoromethyl)quinoline - Amerigo Scientific. Available at: [Link]

-

3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem. Available at: [Link]

-

X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals - ResearchGate. Available at: [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. Available at: [Link]

-

3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. Available at: [Link]

-

(PDF) The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2 - ResearchGate. Available at: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]

-

Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed. Available at: [Link]

Sources

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | 1402576-61-7 [chemicalbook.com]

- 5. This compound, CasNo.1402576-61-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. 7-(Trifluoromethyl)isoquinolin-3-amine Powder >98% Purity, Best Price, Mumbai [forecastchemicals.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Role of the Trifluoromethyl Group in Quinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its versatility is significantly amplified by strategic functionalization, and among the most impactful substituents is the trifluoromethyl (CF3) group.[2] Often described as a "super-methyl" group, the incorporation of a CF3 moiety onto a quinoline derivative can profoundly and predictably alter its physicochemical and pharmacological properties. This guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group, explaining the mechanistic basis for its effects on lipophilicity, metabolic stability, and target binding. Through an examination of established drugs and detailed experimental workflows, this document serves as a technical resource for leveraging trifluoromethylation as a powerful strategy in modern drug design.

The Physicochemical Impact of the Trifluoromethyl Group

The strategic incorporation of a CF3 group is a cornerstone tactic in medicinal chemistry to enhance a molecule's drug-like properties.[3][4] Its influence stems from a unique combination of steric bulk, high electronegativity, and the exceptional strength of the carbon-fluorine bond.[5]

Modulation of Lipophilicity

A molecule's ability to partition between aqueous and lipid environments, quantified by its logP value, is critical for membrane permeability and overall pharmacokinetics. The CF3 group is strongly lipophilic, significantly increasing the logP of a parent quinoline.[5] This enhanced lipophilicity can improve absorption and facilitate passage across biological membranes, including the blood-brain barrier. The Hansch π value for a CF3 group is approximately +0.88, indicating its substantial contribution to lipophilicity.[5]

-

Causality: The high electronegativity of the fluorine atoms polarizes the C-F bonds, but the symmetrical tetrahedral arrangement of these bonds results in a non-polar, hydrophobic surface. This allows for favorable van der Waals interactions with lipidic environments while minimizing interactions with polar water molecules.

Enhancement of Metabolic Stability

One of the most significant advantages of the CF3 group is its ability to block metabolic oxidation.[2] Aromatic rings and alkyl groups are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance.

-

Causality: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[5] This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage. By replacing a metabolically vulnerable methyl or hydrogen on the quinoline scaffold, the CF3 group acts as a metabolic shield, increasing the drug's half-life and bioavailability.[6]

Electronic Effects and Target Binding

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of its fluorine atoms.[2] This has profound implications for the electronic properties of the quinoline ring system and its interactions with biological targets.

-

pKa Modification: When attached to the quinoline ring, the CF3 group's strong inductive effect lowers the pKa of the quinoline nitrogen, making it less basic. This can alter the ionization state of the molecule at physiological pH, influencing solubility, receptor binding, and cell permeability.

-

Enhanced Binding Affinity: The electronic and steric properties of the CF3 group can lead to more potent and selective drug candidates. It can improve hydrogen bonding and electrostatic interactions with target proteins.[5] Furthermore, its size, which is larger than a methyl group, can promote stronger hydrophobic interactions within a binding pocket, increasing both affinity and selectivity.[5][6]

Pharmacological Consequences in Quinoline-Based Drugs

The physicochemical modifications imparted by the CF3 group translate directly into tangible pharmacological advantages. This is evident in several approved drugs and clinical candidates where the quinoline scaffold is central.

Case Study: Antimalarial Quinolines

The quinoline core is iconic in antimalarial drug discovery, with chloroquine being a historical benchmark.[7] However, the emergence of drug resistance has necessitated the development of new agents. Trifluoromethylation has been a key strategy in this effort.

-

Mefloquine: This well-known antimalarial drug features two trifluoromethyl groups on its quinoline-methanol core. These groups are crucial for its activity against chloroquine-resistant strains of Plasmodium falciparum. The CF3 groups enhance the drug's lipophilicity, aiding its accumulation in the parasite's digestive vacuole, where it is thought to interfere with heme detoxification.[8]

-

Tafenoquine: An 8-aminoquinoline derivative approved for the radical cure of P. vivax malaria, Tafenoquine contains a trifluoromethyl group.[9] Its proposed mechanism involves disrupting the parasite's mitochondria.[10] The CF3 group contributes to the molecule's overall physicochemical profile, which is optimized for efficacy and a long half-life.

Studies have shown that quinoline derivatives with two trifluoromethyl groups can exhibit slightly higher in vitro antimalarial activity compared to those with a single CF3 group, potentially through DNA intercalation.[11] Trifluoromethyl substitution has been shown to significantly increase the antimalarial response of many novel endochin-like quinolones (ELQs) against resistant strains.[7]

Other Therapeutic Areas

The utility of trifluoromethylated quinolines extends beyond infectious diseases.

-

Anticonvulsant and Analgesic Agents: Novel quinoline-derived α-trifluoromethylated alcohols have been identified as potent sodium channel blockers.[12] These compounds have demonstrated both antiepileptic and analgesic properties in preclinical models, relieving thermal pain responses.[12][13]

-

Anticancer Activity: Rational drug design combining the quinoline scaffold with a trifluoromethyl group has led to the synthesis of potent anticancer agents.[13][14] Certain quinoline-derived trifluoromethyl alcohols have shown more potent activity than cisplatin in cell proliferation assays.[14]

Quantitative Data Summary

The following table illustrates the typical impact of a trifluoromethyl group on the key physicochemical properties of a generic quinoline scaffold.

| Property | Unsubstituted Quinoline (Approx. Value) | Trifluoromethylated Quinoline (Typical Change) | Rationale for Change |

| Lipophilicity (cLogP) | ~2.0 | Increases by ~0.9-1.4 | High hydrophobicity of the CF3 surface. |

| pKa (Quinoline Nitrogen) | ~4.9 | Decreases | Strong electron-withdrawing inductive effect of CF3.[2] |

| Metabolic Stability | Site-dependent (variable) | Significantly Increased | High C-F bond energy resists CYP450-mediated oxidation.[5] |

| Binding Affinity (Ki) | Target Dependent | Often Improved | Enhanced hydrophobic and electrostatic interactions.[5] |

Synthetic and Methodological Considerations

The successful incorporation of a trifluoromethyl group into a quinoline scaffold requires robust synthetic strategies and analytical methods for characterization.

Synthetic Strategies

Introducing the CF3 group can be achieved through various methods, broadly categorized as direct trifluoromethylation or the use of CF3-containing building blocks.[15]

-

Direct Trifluoromethylation: This approach involves the direct introduction of a CF3 group onto a pre-formed quinoline ring. Radical trifluoromethylation is a common and efficient route, often using reagents like CF3SO2Cl under light irradiation.[16]

-

Building Block Approach: This strategy involves using a starting material that already contains the CF3 group and constructing the quinoline ring around it. For instance, α-CF3-enamines can react with 2-nitrobenzaldehydes, followed by reductive cyclization to yield 2-CF3-quinolines.[17] This method offers excellent control over regioselectivity.

The following diagram illustrates a conceptual "building block" approach to synthesizing a 2-trifluoromethyl-quinoline derivative.

Caption: A building block approach for 2-CF3-quinoline synthesis.[17]

Experimental Protocol: Reductive Cyclization

This protocol is a generalized example based on methodologies for synthesizing 2-CF3-quinolines from ortho-nitro-substituted enones.[17]

Objective: To synthesize a 2-trifluoromethyl-3-arylquinoline via intramolecular reductive cyclization.

Materials:

-

ortho-Nitro-substituted α,β-diaryl-CF3-enone (1 equivalent)

-

Iron powder (Fe, ~5-10 equivalents)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the CF3-enone intermediate (1 eq.).

-

Reagent Addition: Add glacial acetic acid to dissolve the starting material. Add iron powder (5-10 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-